An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone
An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 40281-51-4
Introduction
1,2-Bis(3-fluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring two meta-fluorophenyl rings attached to an ethanone backbone, makes it a versatile precursor for the synthesis of more complex molecules. The strategic incorporation of fluorine atoms is a key feature in modern drug design, often employed to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,2-Bis(3-fluorophenyl)ethanone.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,2-Bis(3-fluorophenyl)ethanone is presented in the table below.
| Property | Value |
| CAS Number | 40281-51-4 |
| Molecular Formula | C₁₄H₁₀F₂O |
| Molecular Weight | 232.22 g/mol [1] |
| IUPAC Name | 1,2-bis(3-fluorophenyl)ethanone |
| Appearance | Not explicitly found in search results |
| Melting Point | Not explicitly found in search results |
| Boiling Point | Not explicitly found in search results |
| Solubility | Not explicitly found in search results |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of 1,2-Bis(3-fluorophenyl)ethanone. While specific spectra for this exact compound were not found in the provided search results, typical spectral characteristics for similar aromatic ketones can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two fluorophenyl rings. The methylene protons adjacent to the carbonyl group would likely appear as a singlet further downfield.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of 190-200 ppm), the methylene carbon, and multiple aromatic carbons. The carbon atoms attached to fluorine would show characteristic coupling (C-F coupling).
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present.
Synthesis
The synthesis of 1,2-Bis(3-fluorophenyl)ethanone presents a key challenge in the formation of the carbon-carbon bond between the two fluorophenyl rings.[1] Established methods in organic synthesis, such as the Suzuki-Miyaura coupling, are applicable.[1]
Experimental Protocol: Suzuki-Miyaura Coupling (General Approach)
While a specific protocol for 1,2-Bis(3-fluorophenyl)ethanone was not detailed in the search results, a general procedure for a Suzuki-Miyaura coupling to form a diaryl ketone is outlined below. This should be considered a representative method that would require optimization for this specific synthesis.
Materials:
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3-Fluorophenylboronic acid
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3-Fluorobenzoyl chloride (or another suitable electrophile)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
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To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-fluorophenylboronic acid, the palladium catalyst, and the base.
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Add the anhydrous solvent and stir the mixture.
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Add 3-fluorobenzoyl chloride dropwise to the reaction mixture.
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Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Applications and Biological Activity
1,2-Bis(3-fluorophenyl)ethanone is a valuable intermediate in the development of novel compounds with potential therapeutic applications and in materials science.
Medicinal Chemistry
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Precursor for Complex Molecules: It is utilized in the synthesis of compound libraries, such as 1,2,3-triazole derivatives, for screening against various disease targets.[1]
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Dopamine Uptake Inhibitors: As a fluorinated analog of benzil, its structure is of interest in neuroscience research, as similar structures are found in potent and selective dopamine uptake inhibitors.[1]
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General Drug Design: The presence of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug candidates.[1]
Materials Science
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Photo-crosslinkers: Bis(fluorophenyl) derivatives are of significant interest in the development of photo-crosslinkers used to stabilize the morphology of polymer semiconductors in electronic devices.[1]
Biological Activity of Fluorinated Diaryl Ketones
While specific biological activity for 1,2-Bis(3-fluorophenyl)ethanone is not extensively documented in the provided results, the broader class of fluorinated ketones has been investigated for various biological activities. For instance, peptidyl fluoromethyl ketones are known to act as inhibitors of serine and cysteine proteases, enzymes implicated in various diseases including cancer and viral infections. The electrophilicity of the carbonyl group, enhanced by the adjacent fluorine atoms, is crucial for their inhibitory mechanism.
Logical Relationships and Workflows
The following diagrams illustrate the central role of 1,2-Bis(3-fluorophenyl)ethanone as a synthetic intermediate and the general workflow for its synthesis and subsequent application.
